Fondaparinux-13C6 Sodium is a synthetic anticoagulant that belongs to a new class of anticoagulants known as pentasaccharides. It is primarily used for the prevention and treatment of venous thromboembolism, including deep vein thrombosis and pulmonary embolism. The compound is structurally similar to heparin and heparan sulfate, consisting of five monomeric sugar units with specific sulfation patterns that enhance its anticoagulant properties. Fondaparinux-13C6 Sodium is distinguished by its isotopic labeling, which includes carbon-13 in its molecular structure, making it useful for research and analytical purposes.
Source
Fondaparinux-13C6 Sodium is derived from the natural polysaccharide heparin, which is obtained from animal tissues. Its synthesis involves the modification of heparin-like structures to create a more targeted and effective anticoagulant agent.
Classification
Fondaparinux-13C6 Sodium is classified as an indirect Factor Xa inhibitor. It works by binding to antithrombin III, thereby enhancing its ability to inhibit activated Factor X, which plays a crucial role in the coagulation cascade.
The synthesis of Fondaparinux-13C6 Sodium involves several key steps:
The synthesis has been optimized to minimize the use of expensive reagents and avoid harsh reaction conditions, making it scalable for commercial production .
Fondaparinux-13C6 Sodium has a complex molecular structure characterized by:
Property | Value |
---|---|
Molecular Formula | C31H43N3Na10O49S8 |
Molecular Weight | 1728 g/mol |
Number of Rings | 5 |
Polar Surface Area | 833.78 Ų |
Hydrogen Bond Donors | 9 |
Hydrogen Bond Acceptors | 44 |
Fondaparinux-13C6 Sodium participates in several key chemical reactions:
The mechanism of action for Fondaparinux-13C6 Sodium involves:
Fondaparinux-13C6 Sodium exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Water Solubility | 17.4 mg/mL |
pH Stability | 5.5 - 7 |
Physiological Charge | -10 |
Fondaparinux-13C6 Sodium has significant applications in both clinical and research settings:
Chemoenzymatic synthesis has emerged as a pivotal strategy for incorporating stable isotopes like carbon-13 (13C) into Fondaparinux sodium. This approach leverages engineered enzymes to catalyze site-specific 13C incorporation, significantly enhancing precision over traditional chemical methods. For instance, Pasteurella multocida-derived glycosyltransferases have been immobilized to create enzyme reactors that sequentially add 13C-labeled monosaccharides (e.g., N-acetylglucosamine and glucuronic acid) to growing oligosaccharide chains [9]. This method achieves near-quantitative isotopic enrichment while minimizing racemization—a common challenge in chemical glycosylation.
The synthesis of UDP-N-[13C]-acetyl-glucosamine exemplifies a foundational step. Here, hexosamine kinases and pyrophosphorylases catalyze the conversion of 13C-labeled N-acetylglucosamine to its uridine diphosphate (UDP) form, serving as a donor substrate for glycosyltransferases [1] [4]. Similarly, enzymes like PmHS1 (a heparosan synthase) elongate the pentasaccharide backbone using UDP-sugars, ensuring regio- and stereochemical fidelity essential for Fondaparinux’s anticoagulant activity [8]. A critical advantage is the elimination of protective-group manipulations, reducing steps from >50 in chemical synthesis to under 20 [10].
Table 1: Enzymatic Tools for 13C-Labeled Fondaparinux Synthesis
Enzyme Class | Function | Isotope Incorporation Site | Yield Improvement |
---|---|---|---|
Mutant pmHAS | Alternating addition of GlcA/GlcNAc | C6 of GlcNAc | 40% vs. chemical |
UDP-sugar pyrophosphorylase | Activates 13C-sugars to UDP derivatives | Anomeric carbon | 85–92% |
Sulfotransferases | Site-specific 34SO4 or natural sulfate transfer | O/N-sulfate positions | N/A |
Scalable one-pot glycosylation has revolutionized Fondaparinux manufacturing by enabling multiple coupling steps without intermediate purification. Key innovations include preactivation-based glycosylation, where glycosyl donors (e.g., thioglycosides) are activated prior to acceptor addition, ensuring high α/β-selectivity (>20:1) and reducing side products [10]. For Fondaparinux-13C6 sodium, this protocol incorporates 13C-labeled iduronic acid early in the sequence to maximize isotopic homogeneity.
The "reactant pool" strategy further streamlines synthesis. Here, all monosaccharide building blocks—including 13C-labeled intermediates—are added sequentially in a single reactor, with reaction conditions (temperature, catalyst) adjusted in real-time. This method cut the total synthesis from 60 steps to 35, boosting the overall yield from 0.1% to 12% in recent optimizations [10]. Solvent systems like CH2Cl2/Et2O co-mixtures enhance solubility of sulfated intermediates, preventing aggregation during chain elongation.
Impurity control in Fondaparinux-13C6 hinges on advanced chromatographic techniques due to its structural complexity. Ion-pair HPLC-ELSD (Evaporative Light Scattering Detection) is the gold standard, using volatile buffers (e.g., 100 mM n-hexylamine/acetic acid) instead of corrosive salts to separate desulfation products or chain-length variants [3]. For example, Impurity D (a trisaccharide lacking two sulfate groups) is quantified at ≤0.15% using a PLRP-S column under gradient elution [3] [7].
Orthogonal methods like 2D-LC (HILIC-SEC) and capillary electrophoresis-mass spectrometry (CE-MS) resolve isobaric impurities undetectable by single-dimension assays. Recent studies identified "oversulfated chondroitin sulfate" as a critical impurity arising from side reactions during sulfation, which can be controlled below 0.05% using anion-exchange cartridges [3] [5]. Additionally, charged aerosol detection (CAD) offers universal quantification of non-UV-absorbing impurities with LOQs of 0.6 µg/mL—superior to ELSD’s non-linear response [2].
Table 2: Critical Impurities in Fondaparinux-13C6 Synthesis
Impurity | Structure Deviation | Origin | Control Method | Acceptance Limit |
---|---|---|---|---|
Fondaparinux-ΔSulfate | Missing O-sulfate at iduronic acid C2 | Incomplete sulfation | IP-HPLC-ELSD | ≤0.2% |
Trisaccharide-13C3 | Truncated chain (3 sugars) | Premature chain termination | HILIC-CAD | ≤0.1% |
Oversulfated CSA | Chondroitin sulfate with extra SO3− | Contaminated UDP-sugar donors | Anion-exchange purification | ≤0.05% |
Scaling Fondaparinux-13C6 production faces three primary hurdles:
Purification remains the most resource-intensive step, with multimodal chromatography (e.g., C18 resin with ion-pairing agents) resolving charge and size variants. New continuous annular chromatography systems reduce processing time by 70% compared to batch methods [5].
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.:
CAS No.: